This compound is derived from the interaction between benzoic acid and a substituted aniline, specifically 2,5-dimethylaniline. Its classification falls under the category of carboxylic acids and amide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid typically involves the following steps:
The molecular structure of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid features:
The chemical reactivity of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid includes:
The mechanism of action for compounds like 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid often involves:
The applications of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid span various fields:
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid belongs to the ortho-carbamoyl-substituted benzoic acid structural family. Its molecular formula is C₁₆H₁₅NO₃, featuring:
Table 1: Chemical Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | Not assigned in search results |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol (calculated) |
| Related Compounds | 2-((3-Acetylphenyl)carbamoyl)benzoic acid (CAS 194784-73-1) [4] |
| SMILES Pattern | O=C(O)C1=CC=CC=C1C(NC2=CC(C)=CC=C2C)=O |
The synthesis of carbamoyl benzoic acids evolved from early anthranilic acid derivatization techniques. Initial routes involved:
This compound exemplifies structurally tailored carbamoyl benzoates with specialized applications:
Phthalic anhydride + 2,5-dimethylaniline → N-(2,5-dimethylphenyl)phthalamic acid → Selective hydrolysis
Yields 70-85% after recrystallization (ethanol/water). Impurity profile includes ~5% dicarboxylated byproduct [3].
Requires low temperatures (0-5°C) to suppress chloride hydrolysis. Provides 65% isolated yield [4].
Table 2: Optimization of Schotten-Baumann Synthesis
| Condition | Variable | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 0°C vs 25°C | 0°C | +22% yield |
| Base | NaOH vs pyridine | NaOH (10%) | Minimizes hydrolysis |
| Solvent | CH₂Cl₂ vs THF | CH₂Cl₂ | +15% yield |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7